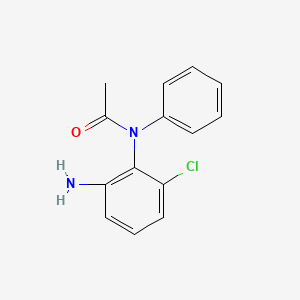
N-(2-Amino-6-chlorophenyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Amino-6-chlorophenyl)-N-phenylacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a chloro substituent on the phenyl ring, and a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide typically involves the reaction of 2-amino-6-chloroaniline with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: N-(2-Amino-6-chlorophenyl)-N-phenylacetamide can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different pharmacological properties.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学研究应用
Chemistry: N-(2-Amino-6-chlorophenyl)-N-phenylacetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor for the synthesis of dyes, pigments, and polymers.
作用机制
The mechanism of action of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to a therapeutic effect. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
- N-(2-Amino-6-chlorophenyl)-N,N-dimethylamine hydrochloride
- 2-Amino-6-chloropyrazine
- N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
Comparison: N-(2-Amino-6-chlorophenyl)-N-phenylacetamide is unique due to its specific structural features, such as the presence of both amino and chloro substituents on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, N-(2-Amino-6-chlorophenyl)-N,N-dimethylamine hydrochloride and 2-Amino-6-chloropyrazine may exhibit different reactivity and pharmacological profiles due to variations in their molecular structures.
属性
CAS 编号 |
84803-51-0 |
|---|---|
分子式 |
C14H13ClN2O |
分子量 |
260.72 g/mol |
IUPAC 名称 |
N-(2-amino-6-chlorophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H13ClN2O/c1-10(18)17(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,16H2,1H3 |
InChI 键 |
LGXWAYKZEYBMGW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















